molecular formula C28H18O2 B14216052 2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran CAS No. 820974-53-6

2,2'-([1,1'-Binaphthalene]-2,2'-diyl)difuran

Cat. No.: B14216052
CAS No.: 820974-53-6
M. Wt: 386.4 g/mol
InChI Key: GPZCBQOXUFSLAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran is an organic compound that features a binaphthalene core with two furan rings attached at the 2,2’ positions

Preparation Methods

The synthesis of 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran typically involves the coupling of 2-furfural with 1,1’-binaphthalene derivatives. One common method includes the use of photochemical coupling reactions, where 2-furfural is reacted with 5-bromo-2-furfural in the presence of a photolytic catalyst . Industrial production methods may involve similar coupling reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones under mild conditions.

    Reduction: Reduction of the furan rings can yield dihydrofuran derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the furan rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions include furanones, dihydrofurans, and substituted furans.

Scientific Research Applications

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its application .

Comparison with Similar Compounds

2,2’-([1,1’-Binaphthalene]-2,2’-diyl)difuran can be compared with other binaphthalene derivatives such as:

Properties

CAS No.

820974-53-6

Molecular Formula

C28H18O2

Molecular Weight

386.4 g/mol

IUPAC Name

2-[1-[2-(furan-2-yl)naphthalen-1-yl]naphthalen-2-yl]furan

InChI

InChI=1S/C28H18O2/c1-3-9-21-19(7-1)13-15-23(25-11-5-17-29-25)27(21)28-22-10-4-2-8-20(22)14-16-24(28)26-12-6-18-30-26/h1-18H

InChI Key

GPZCBQOXUFSLAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CC=CO5)C6=CC=CO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.